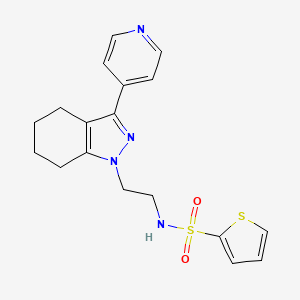
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antitumor Agents
Compounds containing a sulfonamido moiety, such as N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide, have been extensively researched for their potential as antibacterial and antitumor agents. The synthesis and evaluation of these compounds have revealed their significant activities against various bacterial strains and human tumor cell lines, making them valuable in the development of new therapeutic agents.
Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated promising results in antibacterial applications. Eight compounds from a study were found to have high antibacterial activities, highlighting the potential of such compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
Similarly, the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown potent antitumor activities against liver, colon, and lung cancer cell lines. Compounds from this research outperformed the standard drug doxorubicin in terms of activity, suggesting their potential as effective antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Molecular Docking and QSAR Studies
The design and synthesis of novel compounds bearing the sulfonamido moiety have also involved molecular docking and quantitative structure-activity relationship (QSAR) studies to assess their biological activities. These studies provide insights into the mechanisms of action and help in the optimization of compounds for enhanced therapeutic effects.
Molecular Docking
Molecular docking studies have been employed to investigate the binding modes of synthesized sulfonamides with potential biomolecular targets. For instance, novel N,N-dimethylbenzenesulfonamide derivatives were evaluated for their antiproliferative activity against the human breast cancer cell line MCF-7, with molecular docking suggesting their interaction with carbonic anhydrase IX, a target highly expressed in certain cancer cells (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
QSAR Modeling
QSAR modeling has been utilized to predict the antioxidant activity of newly synthesized compounds. This approach helps in identifying the most promising candidates for further in vitro investigations, as demonstrated in a study where novel 1H-3-Indolyl derivatives showed significant antioxidant activities, with one candidate outperforming ascorbic acid (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
作用機序
Target of action
The compound contains a thiophene and an indazole ring. Compounds containing these structures are known to interact with various biological targets, including enzymes and receptors .
Mode of action
The mode of action would depend on the specific target the compound interacts with. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is involved in inflammatory responses, the compound could potentially have anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure and the route of administration. For instance, the presence of the sulfonamide group might influence its solubility and absorption .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-inflammatory effects, it could potentially reduce symptoms in conditions associated with inflammation .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-6-3-13-25-17)20-11-12-22-16-5-2-1-4-15(16)18(21-22)14-7-9-19-10-8-14/h3,6-10,13,20H,1-2,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCPOSQGIKCPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)

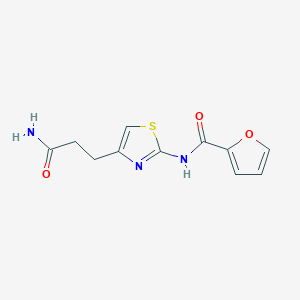

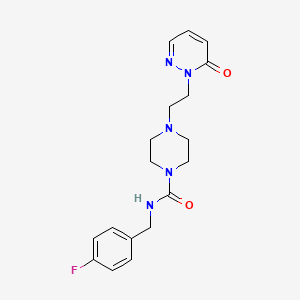

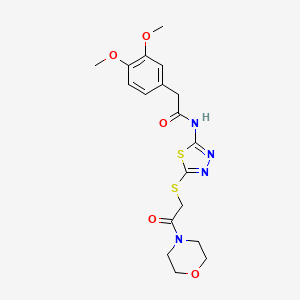
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

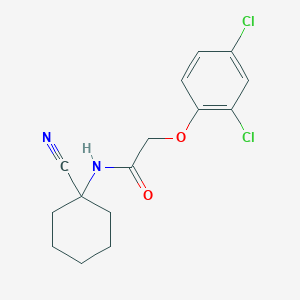
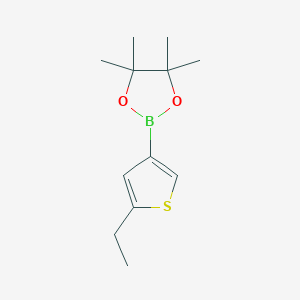

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)